4,8-Dichloro-1,5-dinitronaphthalene
Description
Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry Research
Naphthalene, a polycyclic aromatic hydrocarbon with the chemical formula C₁₀H₈, is composed of two fused benzene (B151609) rings. algoreducation.comvedantu.com Its structure and reactivity serve as a foundational model for understanding more complex aromatic systems. vedantu.com In the field of organic chemistry, naphthalene and its derivatives are of profound significance due to their wide-ranging applications and versatile chemical properties. algoreducation.comijrpr.com
Naphthalene derivatives are crucial intermediates and building blocks in organic synthesis. ijrpr.comresearchgate.net They are instrumental in the production of a vast array of materials, including dyes, pigments, polymers, and resins. numberanalytics.com For instance, sulfonated naphthalenes are utilized as surfactants, and amino naphthalene sulfonic acid is a precursor for various dyes. vedantu.com Furthermore, these derivatives are pivotal in the development of pharmaceuticals, such as the nonsteroidal anti-inflammatory drug naproxen. ijrpr.comnumberanalytics.com The study of naphthalene's electrophilic substitution reactions, such as nitration and halogenation, provides deep insights into the reactivity of polycyclic aromatic hydrocarbons. numberanalytics.com
The exploration of naphthalene derivatives also extends to materials science, where they are investigated for the creation of advanced materials like naphthalene-based polymers and organic light-emitting diodes (OLEDs). algoreducation.comnumberanalytics.com The stability of derivatives like alkyl naphthalenes makes them suitable for use in lubricants. algoreducation.comvedantu.com Ongoing research continues to uncover new applications for these compounds, with potential uses in electronics, energy storage, and even environmental remediation. ijrpr.com The development of novel synthetic methods, often employing metal or Lewis acid catalysts, continually expands the library of accessible naphthalene derivatives, highlighting their enduring importance in chemical research. researchgate.net
Overview of Dihalogenated Dinitronaphthalenes in Academic Investigations
Within the broad class of naphthalene derivatives, dihalogenated dinitronaphthalenes represent a specific subgroup that has garnered attention in academic investigations. These compounds are characterized by the presence of two halogen atoms and two nitro groups attached to the naphthalene core. The positions of these substituents can vary, leading to a number of isomers with distinct chemical and physical properties.
The synthesis of these compounds typically involves the nitration of a dihalogenated naphthalene or the halogenation of a dinitronaphthalene. For example, the nitration of naphthalene itself with a mixture of nitric and sulfuric acid yields a mixture of 1,5- and 1,8-dinitronaphthalene (B126178). chemicalbook.com Subsequent halogenation would then be required to produce a dihalogenated dinitronaphthalene. The separation of the resulting isomers is often a key challenge in their synthesis and is typically achieved through methods like fractional crystallization or solvent extraction. chemicalbook.com
Research into dihalogenated dinitronaphthalenes is often focused on their utility as intermediates in the synthesis of more complex molecules. The nitro groups can be reduced to amino groups, which are versatile functional groups for further chemical transformations. For instance, 1,5-dinitronaphthalene (B40199) is a precursor to 1,5-naphthalenediamine, which is used to produce naphthalene 1,5-diisocyanate. chemicalbook.com The halogen atoms also provide reactive sites for various coupling reactions, allowing for the construction of larger, more elaborate molecular architectures.
Scope and Research Objectives Pertaining to 4,8-Dichloro-1,5-dinitronaphthalene
The specific compound, this compound, is a subject of interest within the realm of synthetic organic chemistry. Research concerning this molecule primarily revolves around its role as a versatile building block and a useful scaffold in the synthesis of complex chemical structures. biosynth.com It is recognized as a specialty chemical and reagent for research purposes. biosynth.com
The primary research objectives for this compound include its application in the synthesis of a variety of products such as pharmaceuticals, agrochemicals, and polymer intermediates. biosynth.com The presence of both chloro and nitro substituents on the naphthalene ring system provides multiple reaction sites, allowing for a range of chemical modifications. The nitro groups can be readily reduced to form the corresponding diamine, a key precursor for many subsequent reactions. The chlorine atoms, being halogens, can participate in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Structure
3D Structure
Properties
Molecular Formula |
C10H4Cl2N2O4 |
|---|---|
Molecular Weight |
287.05 g/mol |
IUPAC Name |
1,5-dichloro-4,8-dinitronaphthalene |
InChI |
InChI=1S/C10H4Cl2N2O4/c11-5-1-3-7(13(15)16)10-6(12)2-4-8(9(5)10)14(17)18/h1-4H |
InChI Key |
KDTOAZBMBSVITO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Methodologies and Regioselectivity in the Preparation of 4,8 Dichloro 1,5 Dinitronaphthalene
Established Synthetic Routes to Dinitronaphthalene Precursors
The journey towards 4,8-dichloro-1,5-dinitronaphthalene begins with the dinitration of naphthalene (B1677914). This process, however, is not straightforward and typically yields a mixture of isomers, necessitating subsequent separation steps.
Nitration of Naphthalene and 1-Nitronaphthalene (B515781) for Dinitronaphthalene Isomers
The direct nitration of naphthalene is a classic example of electrophilic aromatic substitution. The reaction of naphthalene with a mixture of concentrated nitric acid and sulfuric acid (mixed acid) primarily yields 1-nitronaphthalene and a smaller amount of 2-nitronaphthalene, with a typical ratio of around 95:5. google.comgoogle.com The initial nitration favors the alpha-position (C1) due to the greater stability of the carbocation intermediate formed during the reaction. This intermediate for alpha-substitution is better stabilized by resonance, with more resonance structures that preserve the aromaticity of the second ring compared to the intermediate for beta-substitution. stackexchange.com
Further nitration of the resulting 1-nitronaphthalene introduces a second nitro group. This second nitration step is crucial as it leads to the formation of various dinitronaphthalene (DNN) isomers. The primary products of this reaction are 1,8-dinitronaphthalene (B126178) and 1,5-dinitronaphthalene (B40199), typically in a ratio of about 2:1. google.comgoogle.com Other isomers, such as 1,6- and 1,7-dinitronaphthalene, are also formed in smaller quantities. google.com The directing effect of the first nitro group, which is deactivating and meta-directing, influences the position of the second nitro group, leading to substitution on the other ring.
The ratio of the dinitronaphthalene isomers can be influenced by the reaction conditions. For instance, the use of different nitrating agents and catalysts can alter the isomer distribution. researchgate.net Research has shown that nitration with nitrogen dioxide in the presence of certain catalysts can favor the formation of 1,5-dinitronaphthalene.
Strategies for Isomer Separation, including Fractional Crystallization and Solvent Extraction
Due to the formation of a mixture of isomers during dinitration, effective separation techniques are essential to isolate the desired 1,5-dinitronaphthalene precursor. The most common methods capitalize on the different physical properties of the isomers, particularly their solubilities in various solvents.
Fractional crystallization is a widely employed technique that leverages the differences in solubility of dinitronaphthalene isomers in a specific solvent at varying temperatures. rcprocess.sewikipedia.org For example, by dissolving the isomer mixture in a suitable solvent like ethylene (B1197577) dichloride and subsequently cooling the solution, the less soluble 1,5-dinitronaphthalene can be selectively precipitated. justia.com Another approach involves using the differential solubility of the isomers in nitric acid itself; upon cooling a hot nitric acid solution of the isomers, 1,5-dinitronaphthalene crystallizes out first. google.com
Solvent extraction provides an alternative method for separating the isomers. This technique relies on the preferential dissolution of one isomer over others in a particular solvent. For instance, a mixture of dinitronaphthalenes can be treated with a solvent that selectively dissolves the 1,8-isomer, leaving the 1,5-isomer as a solid. The choice of solvent is critical, and various organic solvents have been investigated for this purpose. justia.com
Approaches to Introducing Halogen and Nitro Functionalities onto the Naphthalene Core
With the 1,5-dinitronaphthalene precursor in hand, the next stage involves the introduction of chlorine atoms at the 4 and 8 positions. This can be achieved through different synthetic strategies.
Sequential Nitration and Chlorination Pathways
One logical, though not necessarily direct, approach would be the sequential introduction of nitro and chloro groups. This could theoretically involve the chlorination of 1,5-dinitronaphthalene. However, the strong deactivating effect of the two nitro groups makes direct electrophilic chlorination of 1,5-dinitronaphthalene challenging. The electron-withdrawing nature of the nitro groups significantly reduces the electron density of the naphthalene ring, making it less susceptible to further electrophilic attack.
A more plausible, though less documented for this specific compound, route could involve the chlorination of a less deactivated precursor followed by nitration. The specific conditions and regioselectivity of such a reaction would be highly dependent on the nature of the starting material and the reaction conditions.
Nitration of Halogenated Naphthalene Intermediates (e.g., 2,6-dichloronaphthalene)
A more common and effective strategy involves the nitration of a pre-halogenated naphthalene intermediate. For example, the nitration of dichloronaphthalene isomers can lead to the formation of dichlorodinitronaphthalenes. The positions of the chlorine atoms on the naphthalene ring will direct the incoming nitro groups to specific positions.
While the direct nitration of 2,6-dichloronaphthalene (B52921) is a known process, the regiochemical outcome needs to be carefully considered to obtain the desired this compound. The directing effects of the two chlorine atoms, which are ortho, para-directing but also deactivating, will compete with the inherent reactivity of the naphthalene ring system. The nitration of 2,3-dichloronaphthalene, for instance, leads to the formation of three possible mononitro isomers. sarthaks.com This illustrates the complexity of predicting the exact isomer distribution in the nitration of halogenated naphthalenes.
Regioselective Considerations in the Dinitration and Dihalogenation of Naphthalene Systems
The control of regioselectivity is paramount in the synthesis of a specific isomer like this compound. Both the dinitration and dihalogenation steps are subject to regiochemical influences that determine the final product distribution.
In the dinitration of naphthalene , the initial nitration overwhelmingly favors the 1-position due to electronic factors. stackexchange.com The subsequent nitration of 1-nitronaphthalene is directed by the deactivating nitro group to the other ring, primarily yielding the 1,8- and 1,5-isomers. google.comgoogle.com The ratio of these isomers can be influenced by factors such as the nitrating agent, reaction temperature, and the presence of catalysts. For instance, some catalytic systems have been shown to enhance the selectivity towards 1,5-dinitronaphthalene. researchgate.net
The dihalogenation of naphthalene also presents regiochemical challenges. The direct bromination of naphthalene, for example, can yield a mixture of dibromonaphthalene isomers. mdpi.comresearchgate.net The regioselectivity can be influenced by the catalyst and reaction conditions. mdpi.com For instance, the use of certain acidic catalysts can favor the formation of 1,4-dibromonaphthalene, while other catalysts can lead to a predominance of the 1,5-isomer. mdpi.com The steric hindrance of the substituents can also play a role in directing the position of substitution. stackexchange.com In the context of synthesizing this compound, the pre-existing nitro groups in a dinitronaphthalene intermediate would strongly influence the position of subsequent chlorination, although this direct chlorination is synthetically challenging. Conversely, starting with a dichloronaphthalene, the positions of the chlorine atoms dictate the regioselectivity of the subsequent dinitration.
Interactive Data Table: Isomer Distribution in the Nitration of 1-Nitronaphthalene
| Nitrating System | Catalyst | Substrate | Product Yield/Selectivity |
| Mixed Acid (H₂SO₄/HNO₃) | - | 1-Nitronaphthalene | ~2:1 ratio of 1,8-DNN to 1,5-DNN google.comgoogle.com |
| Nitrogen dioxide / Oxygen | HZSM-11 | Naphthalene | 68.1% 1,5-DNN; 31.9% 1,8-DNN |
| Nitrogen dioxide / Oxygen | Hβ-500 | Naphthalene | 74.0% 1,5-DNN; 26.0% 1,8-DNN |
| Nitric Acid | PW/HZSM-5 | Naphthalene | 48.5% yield of 1,5-DNN; 49.2% yield of 1,8-DNN researchgate.net |
DNN refers to Dinitronaphthalene.
Influence of Substituents on Electrophilic Aromatic Substitution Regioselectivity
In the case of a 1,5-dichloronaphthalene (B52917) precursor, the chlorine at position 1 directs incoming electrophiles to positions 2 (ortho) and 4 (para). Similarly, the chlorine at position 5 directs to positions 6 (ortho) and 8 (para). The positions of the existing chloro-substituents deactivate the ring, making nitration more challenging than for unsubstituted naphthalene.
When considering the dinitration of 1,5-dichloronaphthalene, the first nitro group will preferentially substitute at one of the activated para positions, either position 4 or 8, as these are sterically less hindered than the ortho positions. Once the first nitro group is introduced, for instance at the 4-position, the ring becomes even more deactivated due to the strong electron-withdrawing nature of the nitro group. The directing effects of the two chlorine atoms and the newly introduced nitro group will then determine the position of the second nitration. The nitro group is a meta-director. Therefore, the second nitro group would be directed to a position meta to the first nitro group and para to one of the chlorine atoms, leading to the desired this compound.
Table 1: Directing Effects of Substituents on a Naphthalene Ring
| Substituent | Type | Directing Effect |
| -Cl | Deactivating | Ortho, Para |
| -NO₂ | Deactivating | Meta |
This table provides a general overview of the directing effects of chloro and nitro groups in electrophilic aromatic substitution reactions.
Control of Regioselective Nitration through Precursor Design (e.g., protected naphthalenediamines)
Given the challenges in controlling regioselectivity in the direct dinitration of 1,5-dichloronaphthalene, an alternative strategy involves the use of precursor molecules where the directing groups can be manipulated. One such approach is the use of protected naphthalenediamines.
For instance, starting with a 1,5-naphthalenediamine, the amino groups are powerful activating, ortho-, para-directors. To control their directing effect and prevent unwanted side reactions, they are typically protected, for example, as acetamides. The subsequent chlorination of the protected 1,5-diaminonaphthalene would need to be carefully controlled to achieve the desired 4,8-dichloro substitution pattern.
Following the introduction of the chlorine atoms, the acetylamino groups can be deprotected and converted into diazonium salts. The diazonium groups can then be replaced by nitro groups through a Sandmeyer-type reaction. This multi-step approach, while more complex, can offer a higher degree of regiochemical control, avoiding the formation of undesired isomers that might arise from direct nitration. However, specific experimental procedures for this route leading to this compound are not widely documented in readily available literature.
Alternative Synthetic Strategies for Functionalized Naphthalenes relevant to this compound
While direct electrophilic substitution remains a primary method, other strategies for the synthesis of functionalized naphthalenes could be adapted for the preparation of this compound. These might include:
Building the naphthalene ring system from smaller, pre-functionalized precursors. This approach, often involving cyclization reactions, can provide excellent control over the substitution pattern.
Modification of existing functionalized naphthalenes. For example, a precursor with different functional groups at the desired positions could be synthesized and then converted to the chloro and nitro groups in later steps.
One documented synthesis of a related compound, 1,5-diaminonaphthalene, involves the mononitration of naphthalene, followed by monobromination to yield 1-bromo-5-nitronaphthalene. This intermediate is then reacted with ammonia (B1221849) to replace the bromine with an amino group, and the nitro group is subsequently reduced. This highlights a regioselective pathway to a 1,5-disubstituted naphthalene. A similar strategy, starting with a dichloronaphthalene and employing a sequence of functional group interconversions, could potentially lead to the target molecule.
Research into the synthesis of polysubstituted naphthalenes is ongoing, driven by their applications in materials science and as intermediates for dyes and pharmaceuticals. google.com
Advanced Spectroscopic and Crystallographic Characterization of 4,8 Dichloro 1,5 Dinitronaphthalene
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal data on the molecular structure of 4,8-dichloro-1,5-dinitronaphthalene, as well as the nature of its packing in the crystal lattice.
Determination of Crystal System and Space Group
The initial step in a single-crystal X-ray diffraction experiment involves the determination of the unit cell parameters and the crystal system. The unit cell is the fundamental repeating unit of the crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters classify the crystal into one of seven crystal systems (e.g., monoclinic, orthorhombic, triclinic).
Following this, the systematic absences in the diffraction data would allow for the assignment of the space group. The space group describes the symmetry elements (e.g., rotation axes, mirror planes, inversion centers) present in the crystal structure. For a molecule like this compound, the determined space group would reveal the symmetry of the arrangement of molecules within the unit cell.
A hypothetical data table for the crystallographic parameters is presented below to illustrate the type of information that would be obtained.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₄Cl₂N₂O₄ |
| Formula Weight | 287.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules/unit cell) | 4 |
Analysis of Molecular Conformation (e.g., nitro group torsion angles)
A key aspect of the structural analysis of this compound would be the determination of its molecular conformation. While the naphthalene (B1677914) core is expected to be largely planar, significant steric hindrance between the peri-substituents (the chloro and nitro groups at positions 4, 5, 8, and 1) would likely force the nitro groups to twist out of the plane of the naphthalene ring.
The precise degree of this twisting would be quantified by the torsion angles. For instance, the torsion angle C(2)-C(1)-N(1)-O(1) would describe the rotation of the nitro group at position 1 relative to the naphthalene ring. Due to the steric strain, it is anticipated that the nitro groups would adopt significant torsion angles to minimize repulsive interactions with the adjacent chlorine atoms. This conformational detail is crucial for understanding the molecule's electronic properties and reactivity.
A representative data table for key torsion angles is shown below.
| Torsion Angle | Hypothetical Value (°) |
| C(2)-C(1)-N(1)-O(1) | Value |
| C(5)-C(4)-Cl(1)-C(10) | Value |
| C(6)-C(5)-N(2)-O(3) | Value |
| C(1)-C(8)-Cl(2)-C(7) | Value |
Investigation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal, known as the crystal packing, is governed by a network of intermolecular interactions. In the case of this compound, several types of non-covalent interactions would be anticipated and could be precisely characterized by X-ray diffraction.
These would likely include:
Halogen Bonding: Interactions between the electrophilic region of the chlorine atoms and the nucleophilic oxygen atoms of the nitro groups on adjacent molecules (C-Cl···O=N).
Hydrogen Bonding: Weak hydrogen bonds between the aromatic C-H groups and the oxygen atoms of the nitro groups (C-H···O).
π-π Stacking: Interactions between the electron-rich aromatic rings of neighboring naphthalene cores.
The analysis would provide detailed geometric information for these interactions, such as the distances and angles, which are critical for understanding the stability and physical properties of the crystalline material. The interplay of these forces dictates how the molecules self-assemble into a stable, ordered, three-dimensional structure.
No Published Computational Studies Found for this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or theoretical modeling studies have been published for the compound this compound. This precludes the creation of a detailed article covering its molecular structure optimization, electronic structure analysis, and reactivity predictions as per the requested outline.
The search for scholarly articles encompassed various queries, including "this compound DFT," "computational chemistry of this compound," and "crystal structure of this compound." While these searches yielded computational studies on structurally related compounds, such as other dinitronaphthalene isomers and chlorinated aromatic systems, none focused on the specific molecule of interest.
The requested article outline necessitates detailed research findings, including:
Selection of Basis Sets and Functionals: Information on the specific computational methods used.
Validation with Experimental Structural Data: Comparison of theoretical models with experimental results, such as from X-ray crystallography.
Frontier Molecular Orbital (FMO) Theory: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap.
Charge Distribution Analysis: Data from methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.
Reactivity Prediction and Reaction Pathway Elucidation: Theoretical insights into the chemical behavior of the compound.
The absence of any published research on this compound means that the specific data points required to populate these sections are not available in the public domain. Generating such an article would necessitate conducting original research, including performing Density Functional Theory (DFT) calculations, which is beyond the scope of this service.
While general principles of computational chemistry could be discussed, the strict instruction to focus solely on this compound and to provide detailed research findings for this specific compound cannot be fulfilled at this time.
Computational Chemistry and Theoretical Modeling of 4,8 Dichloro 1,5 Dinitronaphthalene
Reactivity Prediction and Reaction Pathway Elucidation
Application of Reactivity Descriptors (Fukui Functions, Global and Local Hardness/Softness)
Conceptual Density Functional Theory (DFT) offers a framework for quantifying chemical reactivity through various descriptors. arxiv.org These descriptors help in predicting the most probable sites for electrophilic, nucleophilic, and radical attacks on a molecule.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap corresponds to high hardness and high stability.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. dergipark.org.tr
Local Reactivity Descriptors (Fukui Functions): While global descriptors describe the molecule as a whole, local descriptors identify specific reactive sites within the molecule. The Fukui function, ƒ(r), is a primary tool for this purpose, indicating the change in electron density at a specific point when an electron is added to or removed from the system. arxiv.org
ƒ⁺(r): Describes reactivity towards a nucleophilic attack (attack by an electron donor).
ƒ⁻(r): Describes reactivity towards an electrophilic attack (attack by an electron acceptor).
ƒ⁰(r): Describes reactivity towards a radical attack.
By calculating the condensed Fukui functions for each atom in 4,8-dichloro-1,5-dinitronaphthalene, one can predict which parts of the molecule are most susceptible to attack. For instance, the carbon atoms of the naphthalene (B1677914) ring and the nitrogen atoms of the nitro groups would be key sites of interest. A dual descriptor, Δƒ(r), which is the difference between ƒ⁺(r) and ƒ⁻(r), can further refine these predictions, with Δƒ(r) > 0 indicating a site for nucleophilic attack and Δƒ(r) < 0 indicating a site for electrophilic attack. arxiv.org
Table 1: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Definition | Calculated Value (a.u.) | Interpretation |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available in literature | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in literature | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available in literature | Relates to chemical stability and reactivity. |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available in literature | Measures resistance to charge transfer. |
| Softness (S) | 1 / η | Data not available in literature | Measures propensity for charge transfer. |
| Electrophilicity (ω) | μ² / (2η) | Data not available in literature | Quantifies electrophilic nature. |
Modeling of Transition States and Activation Energies for Key Reactions
Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies (Ea). The activation energy is the minimum energy required to initiate a chemical reaction, and its magnitude is a critical factor in determining the reaction rate.
The process involves:
Reactant and Product Optimization: The geometric structures of the reactants and products are optimized to find their lowest energy conformations.
Transition State (TS) Search: A search algorithm is employed to locate the saddle point on the potential energy surface that connects the reactants and products. This saddle point corresponds to the transition state structure.
Frequency Calculation: A vibrational frequency analysis is performed on the located TS. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Activation Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactants.
For this compound, this methodology could be applied to study various reactions, such as nucleophilic aromatic substitution, where a chloride or nitro group is replaced. Theoretical studies on the Diels-Alder reactions of related nitronaphthalenes have successfully used DFT methods to analyze reaction mechanisms and activation barriers. researchgate.net Modeling these parameters would provide fundamental insights into the compound's reactivity and the conditions required for its chemical transformations.
Table 2: Hypothetical Reaction Activation Energies for this compound
| Reaction Type | Key Reaction Coordinate | Calculated Activation Energy (Ea) (kJ/mol) | Significance |
|---|---|---|---|
| Nucleophilic Substitution (Cl) | C-Cl bond breaking / C-Nucleophile bond forming | Data not available in literature | Predicts the feasibility of replacing the chlorine atoms. |
| Nucleophilic Substitution (NO₂) | C-N bond breaking / C-Nucleophile bond forming | Data not available in literature | Predicts the feasibility of replacing the nitro groups. |
| Reduction of Nitro Group | N-O bond transformation | Data not available in literature | Provides insight into the synthesis of corresponding amino derivatives. |
Spectroscopic Property Prediction
Computational Vibrational Frequency Analysis and Simulation of Spectra
Computational vibrational analysis is a standard technique used to predict the infrared (IR) and Raman spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the harmonic vibrational frequencies and their corresponding intensities.
The typical workflow involves:
Geometry Optimization: The molecular structure is first optimized, usually with a DFT method like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)).
Frequency Calculation: A frequency analysis is performed on the optimized geometry to obtain the harmonic frequencies, IR intensities, and Raman activities. scm.com
Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.
Spectral Simulation: The calculated frequencies and intensities are used to generate theoretical IR and Raman spectra, which can be directly compared with experimental measurements for structural confirmation.
Prediction of Electronic Spectra (e.g., Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. icm.edu.pl
The TD-DFT approach allows researchers to understand the nature of electronic excitations, such as π → π* or n → π* transitions. rsc.org For a molecule like this compound, TD-DFT calculations would predict the maximum absorption wavelengths (λmax) and help assign them to specific electronic transitions within the chromophoric system of the substituted naphthalene ring. The choice of functional (e.g., B3LYP, CAM-B3LYP, PBE0) is critical for obtaining accurate results, especially for complex systems. nih.gov The calculations can be performed in a vacuum or by incorporating a solvent model (like the Polarizable Continuum Model, PCM) to simulate the effect of a solution environment on the spectrum. mdpi.comicm.edu.pl
Table 3: Predicted Electronic Transitions for this compound (Illustrative)
| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|---|
| S1 | Data not available in literature | Data not available in literature | HOMO -> LUMO | π -> π |
| S2 | Data not available in literature | Data not available in literature | HOMO-1 -> LUMO | π -> π |
| S3 | Data not available in literature | Data not available in literature | HOMO -> LUMO+1 | π -> π* |
Thermodynamic Property Calculations (e.g., Constant Pressure Heat Capacity, Entropy, Enthalpy Change)
Statistical thermodynamics, when combined with the results of quantum chemical calculations, can be used to predict the thermodynamic properties of a molecule. After performing a geometry optimization and frequency calculation, key properties like entropy (S), constant pressure heat capacity (Cp), and enthalpy (H) can be determined.
The calculations are based on the contributions from translational, rotational, vibrational, and electronic motions. The vibrational contribution, derived from the calculated harmonic frequencies, is particularly important. These properties can be calculated over a range of temperatures, providing insight into their temperature dependence. For instance, a theoretical study on 1,5-dinitronaphthalene (B40199) successfully determined the temperature dependence of its heat capacity, entropy, and enthalpy change. rsc.org Similar calculations for this compound would provide valuable thermodynamic data essential for process design and safety analysis.
Table 4: Calculated Thermodynamic Properties of this compound at Different Temperatures
| Temperature (K) | Heat Capacity (Cp) (J mol-1 K-1) | Entropy (S) (J mol-1 K-1) | Enthalpy Change (ΔH°) (kJ mol-1) |
|---|---|---|---|
| 100 | Data not available in literature | Data not available in literature | Data not available in literature |
| 200 | Data not available in literature | Data not available in literature | Data not available in literature |
| 298.15 | Data not available in literature | Data not available in literature | Data not available in literature |
| 400 | Data not available in literature | Data not available in literature | Data not available in literature |
| 500 | Data not available in literature | Data not available in literature | Data not available in literature |
Computational Investigation of Energetic Properties (e.g., bond activation, Wiberg bond index)
For compounds containing nitro groups, which are often associated with energetic materials, computational methods are vital for assessing stability and potential energy release.
Bond Dissociation Energy (BDE): The BDE is the energy required to break a specific bond homolytically. It is a key indicator of the thermal stability of a molecule. The weakest bond in the molecule is often the trigger for thermal decomposition. For this compound, the C-NO₂ bond is expected to be one of the weakest. DFT calculations can provide reliable estimates of BDEs, helping to predict the compound's thermal sensitivity.
Wiberg Bond Index (WBI): The WBI, calculated within the framework of Natural Bond Orbital (NBO) analysis, provides a measure of the bond order between two atoms. It is a useful tool for characterizing the nature of chemical bonds (single, double, triple). Analyzing the WBIs for the bonds in this compound can offer insights into the electronic structure and relative bond strengths throughout the molecule. A lower WBI for a particular bond would correlate with it being weaker and more susceptible to cleavage.
These computational investigations are crucial for understanding the fundamental energetic characteristics of nitroaromatic compounds, providing insights that are essential for safe handling and for the design of novel materials with tailored properties.
Derivative Chemistry and Synthetic Applications of 4,8 Dichloro 1,5 Dinitronaphthalene
Role as a Versatile Synthetic Building Block and Chemical Scaffold
4,8-Dichloro-1,5-dinitronaphthalene serves as a robust and versatile building block in the field of organic synthesis. biosynth.com Its utility is derived from the presence of multiple reactive sites on a rigid naphthalene (B1677914) scaffold. The core of its reactivity lies in the two chlorine atoms, which are activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effects of the two nitro groups located at the ortho and para positions relative to the chlorides. nih.gov
This activation is a cornerstone of classical nucleophilic aromatic substitution chemistry, where electron-withdrawing groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution of the leaving group (in this case, chloride). nih.govscranton.edu The predictable reactivity of the C-Cl bonds allows chemists to use this compound as a foundational scaffold, systematically replacing the chlorine atoms with various other functional groups to construct more complex molecules. biosynth.com
Synthesis of Novel Polyfunctional Naphthalene Derivatives
The activated nature of the chlorine atoms in this compound facilitates its reaction with a wide range of nucleophiles, leading to the synthesis of novel polyfunctional naphthalene derivatives. The two chlorine atoms can be substituted sequentially, allowing for the introduction of two different functionalities onto the naphthalene core.
Key reaction pathways include:
Amination: Reaction with primary or secondary amines can displace one or both chlorine atoms to yield mono- or di-substituted amino-dinitronaphthalene derivatives. The resulting products are themselves valuable intermediates, as the nitro groups can be subsequently reduced to form diamines.
Alkoxylation and Aryloxylation: Alcohols, phenols, and their corresponding anions (alkoxides and phenoxides) can react to form ether linkages, substituting the chlorine atoms.
Thiolation: Thiolates are powerful nucleophiles that can readily displace the activated chlorides to form thioethers. nih.gov These sulfur-containing derivatives can be further oxidized to sulfoxides or sulfones, adding another layer of chemical complexity.
The sequential substitution is often possible by controlling reaction conditions such as temperature, stoichiometry, and the choice of nucleophile, enabling the creation of dissymmetric molecules. nih.gov This controlled functionalization is critical for building complex structures required for advanced materials and bioactive molecules.
Intermediacy in the Production of Advanced Materials
The derivatives of this compound are intermediates in the synthesis of various high-value chemical products. biosynth.com The ability to introduce new functional groups onto the stable naphthalene core makes it a valuable precursor for creating molecules with specific desired properties.
Precursors for Dyes and Pigments
While specific dyes derived directly from this compound are not extensively documented in public literature, its structural analogue, 1,5-dinitronaphthalene (B40199), is a known precursor in the dye industry. google.comgoogle.com By analogy, the substitution of the chlorine atoms in this compound with chromophoric or auxochromic groups (e.g., amino, hydroxyl, or substituted anilines) would produce novel chlorinated naphthalene-based dyes. The presence of chlorine atoms can enhance properties such as lightfastness or alter the shade of the colorant. The subsequent reduction of the nitro groups to amino groups provides another route to functionalization, for example, through diazotization to create azo dyes.
Intermediates in Agrochemical Research
The compound is recognized as a useful intermediate in agrochemical research. biosynth.com Many modern herbicides, fungicides, and insecticides are complex, polyfunctional aromatic molecules. The synthesis of such compounds often requires building blocks with specific substitution patterns. The reactivity of this compound allows for the introduction of various toxophoric groups or moieties that modulate the compound's uptake, transport, and activity in target organisms. The dinitronaphthalene core itself can be a key structural element in certain classes of pesticides. google.com
Synthetic Routes to Pharmaceutical Precursors
In pharmaceutical research, this compound serves as a starting material for more complex molecules with potential biological activity. biosynth.com The introduction of amines, heterocycles, and other functionalities via nucleophilic substitution of the chlorides is a common strategy in medicinal chemistry. The resulting polyfunctional naphthalenes can be evaluated as scaffolds for drug discovery, where the naphthalene core acts as a rigid framework to orient functional groups for interaction with biological targets.
Table 2: Potential Derivatives from this compound
| Reactant (Nucleophile) | Product Type | Potential Application Area |
|---|---|---|
| Amines (R-NH₂) | Diamino-dinitronaphthalenes | Dye Precursors, Pharmaceutical Scaffolds |
| Alkoxides (R-O⁻) | Diether-dinitronaphthalenes | Advanced Materials, Agrochemicals |
| Thiolates (R-S⁻) | Dithioether-dinitronaphthalenes | Material Science, Agrochemicals |
Exploration in Energetic Materials Research focusing on chemical principles
Dinitronaphthalene compounds are known precursors and components in the field of high-energy materials. patsnap.com The exploration of this compound in this area is based on fundamental chemical principles. Energetic performance is often linked to properties like high density, a positive oxygen balance, and high heat of formation.
Density: The introduction of heavy atoms like chlorine into a molecule generally increases its crystal density. A higher density allows more energetic material to be packed into a given volume, which can enhance detonation velocity and pressure.
Oxygen Balance: The two nitro groups provide a significant amount of oxygen. While the compound is oxygen-negative, meaning it does not have enough oxygen to fully combust its carbon and hydrogen atoms, its derivatives can be designed to move closer to a zero oxygen balance. For instance, substitution of chlorine with oxygen-rich groups could improve this parameter.
Heat of Formation: The strained, electron-deficient aromatic ring contributes to a high positive heat of formation, which is favorable for an energetic material as it releases more energy upon decomposition.
Research in this area would focus on the synthesis of derivatives (e.g., amino, hydroxyl, or azido (B1232118) derivatives) from this compound and the characterization of their thermal stability, density, and energetic output to evaluate their potential as specialized explosives or propellants.
Environmental Fate and Degradation Mechanisms of Nitro Halogenated Naphthalenes
Photolytic Degradation Pathways
The degradation of chemical compounds by light, known as photolysis, is a critical process in determining their environmental persistence. The structure of 4,8-dichloro-1,5-dinitronaphthalene, with its aromatic rings and nitro groups, suggests a potential for photolytic transformation.
Influence of Light Exposure and Photosensitizers
Direct photolysis occurs when a chemical absorbs light energy, leading to its decomposition. While specific studies on the direct photolysis of this compound are not available, research on related dinitronaphthalene isomers indicates that these compounds can undergo photocatalytic oxidation in the presence of a photocatalyst like titanium dioxide (TiO2) and a light source such as a Xenon lamp. sigmaaldrich.com This process, known as indirect photolysis, often involves the generation of highly reactive oxygen species that can degrade the parent compound. The rate and extent of photolytic degradation are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing agents (like humic substances in natural waters), and the chemical matrix.
Identification of Photodegradation Products and Mechanisms
For dinitronaphthalene isomers, photocatalytic oxidation has been shown to proceed through various reaction pathways. sigmaaldrich.com The specific degradation products and mechanisms for this compound are yet to be identified. However, based on the general principles of photochemistry of nitroaromatic compounds, potential reactions could include the reduction of the nitro groups, hydroxylation of the aromatic ring, and cleavage of the carbon-chlorine bonds. The identification of such products is essential for a complete understanding of the environmental risk, as some degradation products can be more toxic than the original compound.
Biodegradation Processes
The transformation of chemical compounds by microorganisms is a key route for their removal from the environment. The presence of both chlorine and nitro substituents on the naphthalene (B1677914) ring of this compound is expected to make it resistant to microbial attack.
Microbial Transformation Mechanisms
Research on the biodegradation of a related compound, 1,4-dichloronaphthalene (B155283) (1,4-DCN), by a Pseudomonas sp. has shown that the degradation can proceed via the formation of several metabolites. nih.govmdpi.com The proposed pathway involves the initial oxidation of the naphthalene ring to form epoxy-dichlorinated naphthalene, followed by the formation of dihydroxy-dichloro-naphthalene and dichlorinated naphthol. nih.govmdpi.com For nitroaromatic compounds, microorganisms have evolved various strategies for degradation, which often begin with the reduction of the nitro group to a hydroxylamino or amino group, or through oxidative removal of the nitro group. nih.govnih.gov Fungi, such as the white-rot fungus Phlebia lindtneri, have also demonstrated the ability to metabolize chloronaphthalenes, suggesting the involvement of cytochrome P-450 monooxygenases. nih.gov The specific microbial consortia and enzymatic systems capable of transforming this compound remain an area for future investigation.
Biotransformation Kinetics and Metabolite Identification
The kinetics of biodegradation provide crucial information on the rate at which a compound is removed from the environment. For 1,4-DCN, studies have shown that the degradation rate is dependent on the initial concentration of the compound. nih.govmdpi.com For instance, at an initial concentration of 10 mg/L, 98% removal was achieved within 48 hours, whereas at 20 mg/L, it took 144 hours to reach the same level of removal. nih.govmdpi.com
Table 1: Biodegradation of 1,4-Dichloronaphthalene by Pseudomonas sp.
| Initial Concentration (mg/L) | Time for 98% Removal (hours) |
| 10 | 48 |
| 20 | 144 |
Data based on studies of 1,4-dichloronaphthalene and provided for comparative purposes. nih.govmdpi.com
The metabolites identified during the biodegradation of 1,4-DCN include dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, dichlorinated naphthol, and dichlorinated salicylic (B10762653) acid. nih.govmdpi.com The identification of metabolites for this compound is a critical research need to assess the potential for the formation of persistent or toxic byproducts.
Abiotic Hydrolysis and Dehalogenation Reactions
In addition to photolytic and biological processes, abiotic reactions such as hydrolysis and dehalogenation can contribute to the transformation of this compound in the environment. Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. The susceptibility of the carbon-chlorine bonds in this compound to hydrolysis will depend on factors such as pH and temperature. Generally, the presence of electron-withdrawing nitro groups can activate the aromatic ring towards nucleophilic substitution, potentially facilitating the replacement of chlorine atoms with hydroxyl groups. However, specific kinetic data for the hydrolysis of this compound are not available.
Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is another important abiotic process, often mediated by reduced iron minerals in anaerobic environments. The feasibility of this reaction for this compound would depend on the redox conditions of the surrounding environment.
Adsorption and Desorption Dynamics in Environmental Matrices
The adsorption and desorption behavior of this compound in soil and sediment is expected to be governed by its physicochemical properties, which are influenced by the presence of both chlorine and nitro groups. The nitro groups, being polar and electrophilic, can withdraw electrons from the aromatic ring, influencing its interactions. epa.gov Chlorinated naphthalenes are generally hydrophobic (lipophilic), and their water solubility tends to decrease as the degree of chlorination increases. tandfonline.com This suggests that this compound would have low water solubility and a tendency to adsorb to organic matter in soil and sediment.
The mobility of similar compounds, such as dinitrotoluenes (DNTs), in soil is considered to be relatively low due to adsorption, which can lead to leaching into groundwater. cdc.gov For many nitroaromatic compounds, their fate in the subsurface can include immobilization through covalent bonding with soil organic matter, a process enhanced under anaerobic conditions. arizona.edu This irreversible binding can effectively remove the compound from the mobile phase, though it persists in the soil matrix.
The dynamics of adsorption and desorption are critical in determining the bioavailability and transport of such contaminants. For instance, studies on dissolved organic matter (DOM) derived from agricultural wastes show that its adsorption to soil is a key process influencing the fate of associated pollutants. researchgate.net The presence of organic matter significantly affects the sorption of hydrophobic compounds. It is plausible that this compound would exhibit strong adsorption to soils with high organic content, with desorption being a slow and potentially hysteretic process.
Table 1: Inferred Adsorption and Desorption Characteristics of this compound
| Parameter | Inferred Characteristic | Rationale based on Related Compounds |
| Adsorption Coefficient (Koc) | High | High hydrophobicity is expected due to the dichlorinated naphthalene structure. Polychlorinated naphthalenes generally exhibit strong sorption to organic carbon. tandfonline.com |
| Mobility in Soil | Low to Medium | Strong adsorption to soil organic matter would limit mobility. However, the potential for leaching exists, similar to other nitroaromatic compounds like DNTs. cdc.gov |
| Binding Mechanism | Hydrophobic interactions, potential for covalent bonding | The primary mechanism is likely hydrophobic partitioning into soil organic matter. Under reducing conditions, nitro group reduction could lead to the formation of reactive amines that covalently bind to humic substances. arizona.edu |
| Desorption | Hysteresis expected | Irreversible binding and slow diffusion from within the soil matrix would likely lead to desorption rates being much slower than adsorption rates. researchgate.net |
Computational Modeling of Environmental Fate and Persistence
In the absence of empirical data, computational models provide a valuable tool for estimating the environmental fate and persistence of chemicals like this compound. researchgate.net Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are widely used for this purpose. researchgate.nettandfonline.com These models use the molecular structure of a compound to predict its physicochemical properties and environmental behavior.
For nitroaromatic compounds, machine learning-based models have been developed to predict their environmental toxicity. researchgate.net Such models can classify compounds based on their potential for adverse effects and help in designing safer alternatives. The persistence of polychlorinated naphthalenes in the atmosphere has been estimated using QSPR models, with half-lives increasing significantly with the degree of chlorination. tandfonline.com For example, the atmospheric half-life is estimated to be around 5 days for di-chlorinated naphthalenes and increases to 19 days for tetra-chlorinated naphthalenes. tandfonline.com Given that this compound is a dichlorinated species, a similar atmospheric persistence could be expected, although the nitro groups may also influence its reactivity.
The initial step in the degradation of many nitroaromatic explosives is the dissociation of the C-NO2 bond. mdpi.com Computational chemistry methods, such as ab initio calculations, can be used to study the strength of this bond and how it is influenced by other substituents on the aromatic ring. mdpi.com These calculations can provide insights into the compound's stability and susceptibility to degradation.
Environmental fate models like CalTOX can be used to predict the distribution of a chemical in different environmental compartments (air, water, soil, sediment) and estimate potential human exposure. researchgate.net Such models integrate data on a chemical's properties, such as solubility, vapor pressure, and partition coefficients, to simulate its transport and transformation in the environment. For a compound like this compound, these models would be essential for a preliminary risk assessment in the absence of experimental fate studies.
Future Research Directions and Unexplored Avenues
Development of Greener Synthetic Methodologies
The traditional synthesis of nitroaromatic compounds, including dinitronaphthalenes, often involves harsh conditions and the use of strong acids like nitric and sulfuric acid, leading to environmental concerns and the formation of isomeric byproducts. google.comrsc.org Future research will prioritize the development of more sustainable and environmentally benign synthetic methods.
Key areas of focus will include:
Solid Acid Catalysts: The use of solid superacids, such as sulfated zirconia (SO₄²⁻/ZrO₂) and other supported catalysts, has shown promise in the nitration of 1-nitronaphthalene (B515781) to 1,5-dinitronaphthalene (B40199), offering high conversion rates and improved selectivity. researchgate.net Further research could explore the application of these catalysts for the direct, regioselective dinitration of dichloronaphthalenes, minimizing waste and facilitating catalyst recycling.
Alternative Nitrating Agents: Investigating alternative nitrating agents to the conventional mixed-acid system is a critical avenue. Nitrogen dioxide (NO₂) in the presence of a catalyst like Ni(CH₃COO)₂·4H₂O has been explored for dinitronaphthalene synthesis under milder conditions. researchgate.net Future work could optimize these systems for 4,8-dichloro-1,5-dinitronaphthalene to enhance yield and selectivity.
Microreactor Technology: The use of microchannel reactors offers significant advantages in terms of safety, efficiency, and process control for nitration reactions. google.com Applying this technology to the synthesis of this compound could enable continuous production with high yields and reduced environmental impact. google.com
Solvent-Free and Green Solvent Systems: The development of solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or water, is a key principle of green chemistry. indianchemicalsociety.comnih.govjetir.org Research into these areas for the synthesis of this compound could dramatically reduce the environmental footprint of its production.
| Green Synthesis Approach | Potential Advantages for this compound |
| Solid Acid Catalysis | Enhanced regioselectivity, catalyst recyclability, reduced corrosive waste. |
| Alternative Nitrating Agents | Milder reaction conditions, potentially higher selectivity, reduced use of strong acids. |
| Microreactor Technology | Improved safety, higher yields, continuous processing, better heat and mass transfer. |
| Green/Solvent-Free Systems | Reduced volatile organic compound (VOC) emissions, simplified workup, lower environmental impact. |
Advanced Mechanistic Studies of Complex Reactions involving this compound
A thorough understanding of the reaction mechanisms is fundamental to controlling reaction outcomes and designing more efficient synthetic protocols. For this compound, which possesses multiple reactive sites, detailed mechanistic studies are crucial.
Future research should focus on:
Nucleophilic Aromatic Substitution (SNAr) Reactions: The chlorine atoms on the naphthalene (B1677914) ring are susceptible to nucleophilic attack. Advanced kinetic and computational studies can elucidate the precise mechanisms of these substitution reactions, determining whether they proceed through a classical two-step pathway or a concerted mechanism.
Influence of Substituents: The interplay between the chloro and nitro substituents significantly influences the reactivity of the naphthalene core. Mechanistic studies will aim to quantify the electronic and steric effects of these groups on the rates and regioselectivity of various reactions.
Intermediate Characterization: The direct observation and characterization of transient intermediates, such as Meisenheimer complexes in SNAr reactions, using advanced spectroscopic techniques (e.g., time-resolved spectroscopy) will provide invaluable mechanistic insights.
Rational Design of Tailored Derivatives with Specific Reactivity Profiles
The this compound scaffold presents a rich platform for the synthesis of novel derivatives with tailored properties for applications in materials science, pharmaceuticals, and agrochemicals. biosynth.com
Future research will involve:
Target-Oriented Synthesis: Designing and synthesizing derivatives with specific functionalities. For example, the introduction of different nucleophiles to replace the chlorine atoms can lead to a wide array of new compounds with potentially interesting biological or material properties.
Structure-Property Relationship Studies: Systematically modifying the structure of this compound and correlating these changes with the resulting chemical and physical properties. This will enable the development of predictive models for designing new molecules with desired characteristics.
Synthesis of Polycyclic and Heterocyclic Systems: Using this compound as a starting material for the construction of more complex molecular architectures, such as novel dyes, pigments, or electronically active materials. The synthesis of a bis-peri-hydroxy benzoyl derivative from a dimethoxynaphthalene precursor suggests pathways for creating complex cyclic tautomers. researchgate.net
| Derivative Class | Potential Applications |
| Amino-substituted | Precursors for dyes, pigments, and polymers. |
| Alkoxy/Aryloxy-substituted | Fine chemical intermediates, potential for liquid crystals. |
| Thiol-substituted | Building blocks for sulfur-containing heterocycles, materials with specific electronic properties. |
Multi-Scale Computational Approaches for Integrated Understanding
Computational chemistry offers powerful tools to complement experimental studies, providing a deeper understanding of the structure, properties, and reactivity of this compound at the molecular level.
Future computational research will likely involve:
Density Functional Theory (DFT) Calculations: To predict molecular geometries, electronic structures, and spectroscopic properties. Such calculations can also be used to model reaction pathways and transition states, providing insights into reaction mechanisms and kinetics.
Molecular Dynamics (MD) Simulations: To study the conformational dynamics and intermolecular interactions of this compound and its derivatives in different solvent environments.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models for the biological activity or material properties of derivatives based on their molecular descriptors. This can accelerate the discovery of new functional molecules by prioritizing synthetic efforts.
Exploration of Novel Catalytic Transformations
The development of novel catalytic systems for the functionalization of this compound can open up new synthetic pathways and provide access to a wider range of derivatives.
Key areas for future exploration include:
Catalytic C-H Functionalization: While challenging for electron-deficient aromatic systems, the development of catalysts for the direct functionalization of the C-H bonds on the naphthalene ring would be a significant breakthrough, offering a more atom-economical approach to derivatization. youtube.com
Cross-Coupling Reactions: Employing transition metal catalysts (e.g., palladium, copper) to facilitate cross-coupling reactions at the C-Cl bonds. This would allow for the introduction of a wide variety of substituents, including alkyl, aryl, and amino groups.
Catalytic Reduction of Nitro Groups: Developing selective catalytic systems for the reduction of one or both nitro groups to amino groups. This would provide a versatile route to various aminonaphthalene derivatives, which are valuable intermediates in many industries. Dirhodium catalysts have shown promise in related intramolecular nitrene insertions. nih.gov
| Catalytic Transformation | Synthetic Utility |
| C-H Functionalization | Direct introduction of new functional groups without pre-functionalization. |
| Cross-Coupling Reactions | Versatile method for C-C, C-N, and C-O bond formation. |
| Selective Nitro Reduction | Access to a range of amino-substituted naphthalenes. |
Q & A
Basic: What are the established synthetic routes for 4,8-dichloro-1,5-dinitronaphthalene, and how can researchers optimize yield and purity?
Methodological Answer:
The synthesis of nitro- and chloro-substituted naphthalenes typically involves electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (SNAr) reactions. For example, nitration of dichloronaphthalene precursors under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield this compound. Optimizing reaction parameters, such as temperature and stoichiometry, is critical to minimizing byproducts like 1,5-naphthyridine derivatives . Purity can be enhanced via recrystallization using solvents like CCl₄, which has higher solubility for nitroaromatics . Characterization should include NMR (to confirm absence of naphthyridine contaminants) and HPLC for purity assessment.
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on substituent effects; chlorine and nitro groups deshield adjacent protons. For example, nitro groups at positions 1 and 5 cause distinct splitting patterns in aromatic regions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₀H₄Cl₂N₂O₄, exact mass ~307.93 g/mol). Fragmentation patterns can differentiate positional isomers.
- X-ray Crystallography : Resolves ambiguities in regiochemistry, though crystallization may require slow evaporation in non-polar solvents .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR signals) during synthesis or degradation studies?
Methodological Answer:
Contradictions often arise from side reactions (e.g., ring transformation to naphthyridines) or solvent interactions. Strategies include:
- Comparative Analysis : Synthesize and compare with known derivatives (e.g., 4,8-dichloro-1,5-naphthyridine) to identify contaminant signals .
- Variable-Temperature NMR : Detect dynamic processes (e.g., rotational isomerism) that may obscure spectral clarity.
- Computational Modeling : Use DFT calculations to predict chemical shifts and validate assignments .
Advanced: What are the stability profiles of this compound under varying pH and thermal conditions, and how should storage protocols be designed?
Methodological Answer:
Nitroaromatics are generally thermally stable but sensitive to UV light and strong bases. Key considerations:
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (expected >200°C for nitro groups).
- pH Stability Tests : Monitor degradation via HPLC in acidic (pH <3) or alkaline (pH >10) conditions. Nitro groups may hydrolyze to amines under strong bases .
- Storage : Use amber vials at 0–6°C in inert atmospheres to prevent photolysis and oxidation .
Advanced: How does the electronic structure of this compound influence its reactivity in SNAr reactions, and what substituents enhance reactivity?
Methodological Answer:
The electron-withdrawing nitro and chloro groups activate specific positions for nucleophilic attack. For example:
- SNAr Reactivity : Nitro groups at positions 1 and 5 deactivate the ring but direct nucleophiles to the less hindered 4 and 8 positions.
- Substituent Effects : Introducing electron-donating groups (e.g., -NH₂) via precursor modification can modulate reactivity. Thiolysis studies on analogous naphthyridines (e.g., conversion to dithiones) demonstrate regioselectivity patterns .
Advanced: What environmental persistence and toxicity data exist for this compound, and how should ecotoxicological studies be designed?
Methodological Answer:
- Persistence : Monitor degradation in soil/water systems using LC-MS/MS. Nitroaromatics often exhibit slow biodegradation, requiring advanced oxidation processes (AOPs) for remediation .
- Toxicity Screening : Use Daphnia magna or zebrafish embryos to assess acute toxicity (LC₅₀). Compare with structurally similar compounds (e.g., 1,8-dinitronaphthalene, which shows moderate aquatic toxicity ).
- QSAR Modeling : Predict bioaccumulation potential using logP values (estimated ~2.5 for this compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
